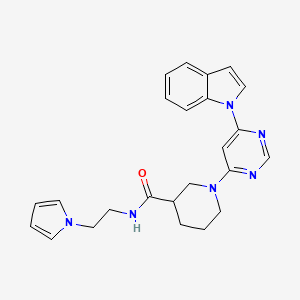

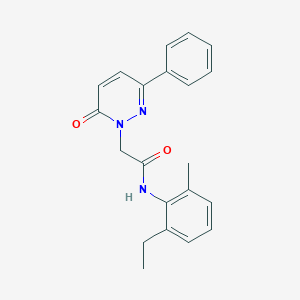

![molecular formula C7H3BrClNO B2921980 7-Bromo-2-chlorobenzo[d]oxazole CAS No. 1202879-00-2](/img/structure/B2921980.png)

7-Bromo-2-chlorobenzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic organic compound . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-chlorobenzo[d]oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is substituted with a bromine atom at the 7th position and a chlorine atom at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromo-2-chlorobenzo[d]oxazole are not detailed in the available literature, oxazoles in general have been found to undergo a variety of reactions. These include direct arylation and alkenylation of oxazoles .Scientific Research Applications

Medicinal Chemistry

7-Bromo-2-chlorobenzo[d]oxazole is a compound of interest in medicinal chemistry due to its heterocyclic structure, which is a common motif in many pharmacologically active molecules. Its derivatives can be explored for various biological activities, including antimicrobial, antifungal, and anticancer properties .

Agriculture

In agriculture, compounds like 7-Bromo-2-chlorobenzo[d]oxazole can be used to develop new pesticides and herbicides. The oxazole ring can be a crucial component in the synthesis of compounds that target specific enzymes or receptors in pests .

Material Science

This compound can contribute to material science by serving as a precursor for the synthesis of novel organic materials with potential applications in electronics, such as light-emitting diodes (LEDs) or organic semiconductors .

Environmental Science

7-Bromo-2-chlorobenzo[d]oxazole may be used in environmental science for the development of chemical sensors that detect pollutants or for studying the degradation of organic compounds in various environmental conditions .

Analytical Chemistry

In analytical chemistry, 7-Bromo-2-chlorobenzo[d]oxazole can be utilized as a reagent or a building block for the synthesis of more complex molecules that are used in analytical techniques, such as chromatography or spectroscopy .

Organic Synthesis

The compound is valuable in organic synthesis, particularly in the construction of oxazole rings, which are present in many biologically active molecules. It can be used to introduce bromo and chloro substituents into other compounds, which can then undergo further chemical transformations .

Mechanism of Action

Target of Action

7-Bromo-2-chlorobenzo[d]oxazole is a type of benzoxazole, a class of compounds known for their diverse biological activities . . Benzoxazoles are generally known to interact with various biological targets, but the specific target can vary depending on the compound’s structure .

Mode of Action

Benzoxazoles are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and changes induced by 7-Bromo-2-chlorobenzo[d]oxazole would depend on its specific target(s).

Biochemical Pathways

Benzoxazoles can influence a variety of biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would also depend on the specific target and the cellular context.

Result of Action

As a benzoxazole derivative, it may have a range of potential effects, including antimicrobial, antifungal, and anticancer activities . The specific effects would depend on the compound’s mode of action and the cellular context.

properties

IUPAC Name |

7-bromo-2-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNICSHMKHFUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

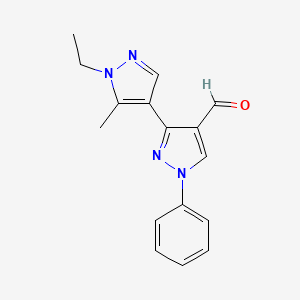

![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)

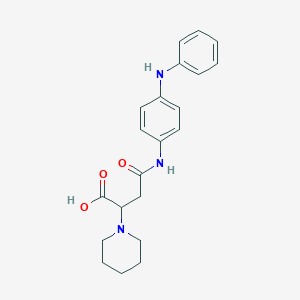

![Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2921901.png)

![4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2921905.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)